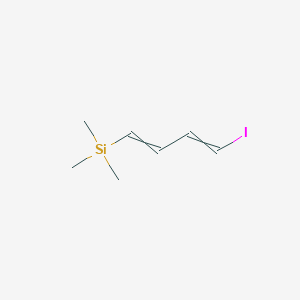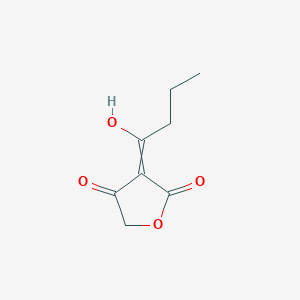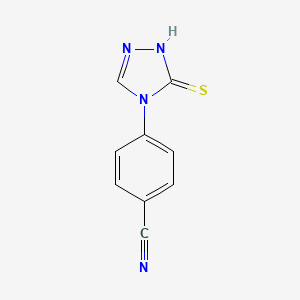
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a benzonitrile group, and a sulfanylidene moiety. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound. The benzonitrile group is a benzene ring substituted with a nitrile group, while the sulfanylidene moiety contains a sulfur atom double-bonded to a carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the triazole ring, followed by oxidation to introduce the sulfanylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
科学研究应用
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a potential inhibitor of enzymes that require metal cofactors. The benzonitrile group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanylidene moiety can participate in redox reactions, affecting cellular redox balance.
相似化合物的比较
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with a triazole ring and nitro group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring and benzoic acid group.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: A triazole derivative with phenyl groups.
Uniqueness
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile is unique due to the presence of the sulfanylidene moiety, which imparts distinct redox properties. Additionally, the combination of the triazole ring and benzonitrile group provides a versatile scaffold for various chemical modifications and biological interactions.
属性
CAS 编号 |
185056-95-5 |
|---|---|
分子式 |
C9H6N4S |
分子量 |
202.24 g/mol |
IUPAC 名称 |
4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-6-11-12-9(13)14/h1-4,6H,(H,12,14) |
InChI 键 |
TXWQHCGHFQQPQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)N2C=NNC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


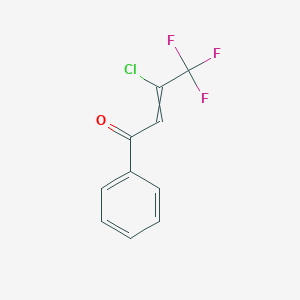
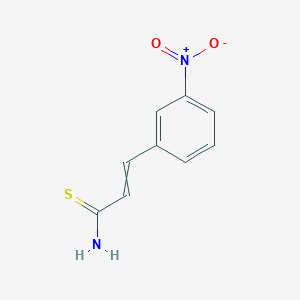
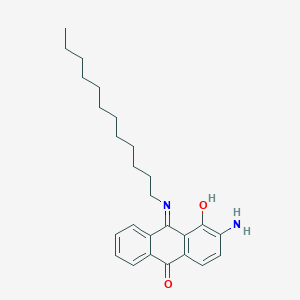
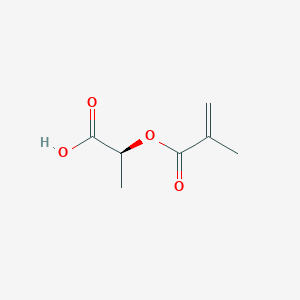
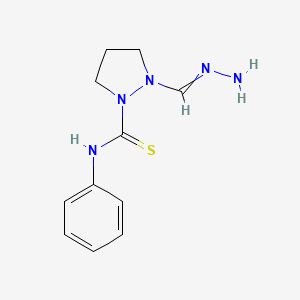
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
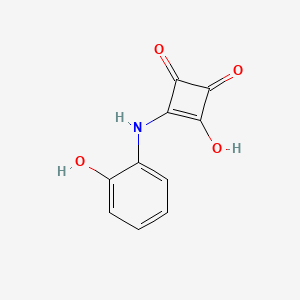
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
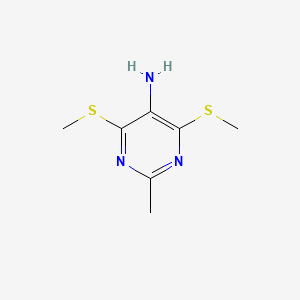
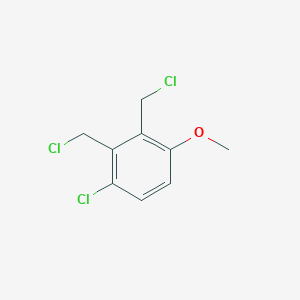
![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)

